Tetraphenylene

Descripción

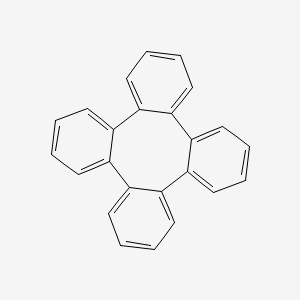

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tetraphenylene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQYWNARBMKMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993140 | |

| Record name | Tetraphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212-74-8, 7234-88-0 | |

| Record name | Tetraphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000212748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPHENYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887R8CZW6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tetraphenylene and Its Derivatives

Metal-Catalyzed and Thermally-Induced Approaches

Transition Metal-Catalyzed Double Coupling Reactions

Iron-Catalyzed Intramolecular Cross-Coupling Protocols

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to noble metal catalysis for carbon-carbon bond formation researchgate.netbeilstein-journals.org. For the synthesis of tetraphenylene, iron catalysis has been explored for intramolecular cross-coupling protocols, particularly utilizing organolithium compounds as coupling partners researchgate.netresearchgate.net. These methods aim to unite aryl fragments to construct the this compound core in a one-pot fashion researchgate.netresearchgate.net. While palladium catalysis has been successful, the development of iron-based systems addresses the demand for non-precious metal catalysts researchgate.net. Research has focused on optimizing conditions, including the choice of ligands and reaction parameters, to achieve efficient coupling and selectivity researchgate.net.

Cycloaddition-Based Strategies

Cycloaddition reactions offer versatile pathways for constructing the complex cyclic structure of this compound. These strategies often involve the formation of the eight-membered ring through the precise assembly of alkyne or diene precursors.

Diels-Alder Cycloaddition and Deoxygenation Protocols from Cyclooctadienediyne Precursors

A significant strategy for this compound synthesis involves the Diels-Alder cycloaddition followed by a deoxygenation step, typically starting from cyclooctadienediyne precursors rsc.orgoup.com. This method has been employed to synthesize various fused this compound derivatives by reacting dibenzocycloocta-3,7-diynes with furan (B31954) derivatives, followed by deoxygenation to yield the desired aromatic system rsc.orgoup.com. This approach has proven effective in creating complex, benzo-fused tetraphenylenes, which have been utilized in studies of host-guest interactions oup.com.

Inter- and Intramolecular Cycloadditions of ortho-Phenylene-Tethered Triynes

The use of ortho-phenylene-tethered triynes has provided access to this compound derivatives through both inter- and intramolecular [2+2+2] cycloaddition reactions oup.comthieme-connect.com. These reactions, often catalyzed by chiral rhodium complexes, allow for the synthesis of chiral tetraphenylenes with high enantiomeric excesses, up to 99% oup.comthieme-connect.comrsc.orgnih.gov. This methodology is particularly valuable for generating substituted this compound derivatives, with the presence of a terminal alkyne often being crucial for the reaction mechanism oup.com. The scope of these reactions has been extended to include electron-donating and electron-withdrawing groups on the phenyl rings, demonstrating good yields and stereocontrol dependent on the chiral ligands employed oup.comthieme-connect.com.

Rhodium-Catalyzed Double [2+2+2] Cycloaddition of Triynes

Rhodium-catalyzed double [2+2+2] cycloaddition reactions of triynes represent a powerful method for the enantioselective synthesis of chiral tetraphenylenes rsc.orgrsc.orgnih.govchinesechemsoc.orgacs.orgresearchgate.net. Developed by Shibata and coworkers, this approach utilizes chiral rhodium catalysts to achieve high enantioselectivities, up to 99% ee, in the formation of substituted tetraphenylenes rsc.orgnih.govchinesechemsoc.org. This catalytic strategy allows for the construction of the this compound skeleton with control over stereochemistry, providing access to complex chiral molecular architectures rsc.orgnih.govchinesechemsoc.orgacs.org.

Oxidative Cyclization and Condensation Reactions

Oxidative cyclization and condensation reactions encompass a range of methods that utilize oxidation to forge the this compound core from suitable precursors. These include various coupling reactions and condensation processes. For instance, the synthesis of tetraphenylcyclopentadienone (B147504) involves an aldol (B89426) condensation reaction between benzil (B1666583) and diphenylacetone catalyzed by potassium hydroxide (B78521) truman.eduyoutube.com. While this specific example leads to a cyclopentadienone derivative, the principle of condensation reactions is broadly applicable in organic synthesis for carbon-carbon bond formation. More generally, oxidative coupling reactions, such as the Scholl reaction or oxidative cyclization of aryl precursors, can be employed to construct polycyclic aromatic systems, including this compound derivatives oup.com.

Directed Derivatization and Late-Stage Functionalization

Three-Component Coupling Reactions for Aza Analogs

A notable advancement in the synthesis of this compound analogs involves three-component coupling reactions for the construction of nitrogen-containing (aza) analogs. These methods enable the creation of complex, chiral eight-membered ring systems with precise stereochemical control.

One significant development is the palladium-catalyzed three-component coupling reaction involving an aryl iodide, 2,2′-diisocyano-1,1′-biphenyl, and a carboxylate. This reaction constructs a saddle-shaped aza analog of this compound, specifically (Z)-7-Aryl-5-acyldibenzo[e,g] Current time information in Bangalore, IN.researchgate.netdiazocin-6(5H)-one chinesechemsoc.orgchinesechemsoc.org. The mechanism proceeds through palladium-catalyzed double isocyanide insertion, followed by C–O bond formation during reductive elimination and subsequent amide formation after acyl transfer. This process allows for atroposelective synthesis, yielding products with high enantiomeric excesses (ee), up to 96% ee, when optimized with appropriate chiral ligands chinesechemsoc.orgchinesechemsoc.org.

Table 1: Three-Component Coupling for Aza this compound Analogs

| Aryl Iodide | 2,2′-diisocyano-1,1′-biphenyl | Carboxylate | Pd Catalyst | Chiral Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Iodobenzene | 2,2′-diisocyano-1,1′-biphenyl | CsOPiv | Pd(OAc)₂ | L10 (R=R'=Cy) | CsOPiv | Toluene | 80 | Trace | 75 |

| Iodobenzene | 2,2′-diisocyano-1,1′-biphenyl | CsOPiv | Pd(OAc)₂ | L2 (R=Cy, R'=Ph) | CsOPiv | Toluene | 80 | 37 | 42 |

| Iodobenzene | 2,2′-diisocyano-1,1′-biphenyl | CsOPiv | Pd(OAc)₂ | L8 (R=Ph, R'=t-Bu) | CsOPiv | Toluene | 80 | 26 | 81 |

| Iodobenzene | 2,2′-diisocyano-1,1′-biphenyl | CsOPiv | Pd(OAc)₂ | L1 (R=Ar, R'=Ar) | CsOPiv | Toluene | 80 | 52 | 0 |

Note: Ligands L1-L13 refer to various Josiphos ligands tested in the study chinesechemsoc.org.

Asymmetric Synthesis and Chiral Induction Methods

The inherent axial chirality of substituted tetraphenylenes makes them attractive scaffolds for asymmetric catalysis and the development of chiral materials. Strategies focus on either directly synthesizing enantiomerically enriched tetraphenylenes or resolving racemic mixtures.

Direct enantioselective synthesis routes aim to establish the chiral axes of the this compound core during its formation.

Transition Metal-Catalyzed Cycloadditions: Rhodium-catalyzed [2+2+2] cycloaddition reactions have proven effective for the enantioselective synthesis of substituted tetraphenylenes. Specifically, the cationic Rh(I)/(R)-H8-BINAP complex-catalyzed intermolecular cross-[2+2+2] cycloaddition of teraryl diynes with dimethyl acetylenedicarboxylate (B1228247) yields highly strained this compound derivatives with excellent enantioselectivities, reaching up to 99% ee researchgate.net.

Metal-Mediated Coupling Reactions: Copper-mediated coupling reactions have also been employed for enantioselective synthesis. For instance, a CuBr₂-mediated enantioselective coupling of 2,2′-dibromobiphenyl using (-)-sparteine (B7772259) as a chiral auxiliary has yielded this compound derivatives with moderate enantioselectivities (54–64% ee), which can be enhanced through subsequent recrystallization oup.com. Additionally, chiral auxiliaries, such as chiral butane-2,3-diol, have been utilized in CuCl₂-mediated coupling reactions to produce optically pure this compound derivatives oup.com.

Chirality Transfer: The intrinsic chirality of this compound-based structures can be leveraged to induce chirality in other molecular systems. For example, chiral this compound-derived ligands have been synthesized and applied in asymmetric catalysis researchgate.net, and chiral this compound cores have been used to impart chiroptical properties to fluorescent units, forming chiral bishelical foldamers colab.ws.

Table 2: Selected Enantioselective Synthesis Methods for this compound Derivatives

| Method | Substrate(s) | Catalyst/Auxiliary | Yield (%) | ee (%) | Reference |

| Rh(I)/(R)-H8-BINAP-catalyzed [2+2+2] cycloaddition | Teraryl diynes + Dimethyl acetylenedicarboxylate | Cationic Rh(I)/(R)-H8-BINAP | Up to 99 | Up to 99 | researchgate.net |

| CuBr₂-mediated enantioselective coupling | 2,2′-dibromobiphenyl + (-)-Sparteine | CuBr₂ / (-)-Sparteine | 75–86 | 54–64 | oup.com |

| CuCl₂-mediated coupling with chiral auxiliary | Diiodide (70) + chiral butane-2,3-diol | CuCl₂ / Chiral auxiliary | 95 | Optically pure | oup.com |

When direct enantioselective synthesis is not feasible or yields insufficient enantiomeric purity, the resolution of racemic this compound derivatives via diastereomeric intermediates offers a robust alternative. This classical approach relies on the principle that enantiomers, while identical in most physical properties, can be converted into diastereomers, which possess distinct physical characteristics.

The process typically involves reacting a racemic mixture of a this compound derivative with an enantiomerically pure chiral resolving agent. This chemical transformation creates a mixture of diastereomers, which can then be separated using techniques that exploit their differing physical properties, such as solubility differences allowing for fractional crystallization jackwestin.comwikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com. Common resolving agents include chiral acids or bases, which form diastereomeric salts with the target molecules. For instance, racemic hydroxylthis compound can be resolved by converting it into its tetra-(S)-camphorsulfonate esters, which are then separated by fractional crystallization oup.com. Following separation, the chiral resolving agent is cleaved or removed, thereby liberating the enantiomerically pure this compound derivative jackwestin.comlibretexts.orgchemistrysteps.com. Chiral chromatography is also a valuable method for the direct separation of enantiomers jackwestin.com.

Table 3: General Strategy for Resolution of Racemic this compound Derivatives

| Racemic this compound Derivative | Resolving Agent/Method | Formation of Diastereomers | Separation Method | Regeneration of Enantiomer |

| Hydroxyltetraphenylenes | (S)-Camphorsulfonyl chloride | Tetra-(S)-camphorsulfonate esters | Fractional crystallization | Hydrolysis/Deprotection |

| Various chiral molecules | Chiral auxiliaries/acids/bases | Diastereomeric derivatives/salts | Recrystallization/Chromatography | Removal of auxiliary/acid/base |

Compound Name List

this compound

Aza analogs of this compound

(Z)-7-Aryl-5-acyldibenzo[e,g] Current time information in Bangalore, IN.researchgate.netdiazocin-6(5H)-one

Substituted tetraphenylenes

Hydroxylthis compound

Tetra-(S)-camphorsulfonate esters

Tetrakis(diphenylphosphanyl)this compound

Tetraethynylthis compound

Octamethoxyletraphenylene

Octabromothis compound

Octaiminothis compound

Octaaminothis compound octahydrochloride

Teraryl diynes

Dimethyl acetylenedicarboxylate

Aryl iodides

2,2′-diisocyano-1,1′-biphenyl

Carboxylates

(S)-Camphorsulfonyl chloride

2,2′-dibromobiphenyl

(-)-Sparteine

Chiral butane-2,3-diol

Josiphos ligands (L1-L13)

Aryl boronic acid

Olefins

Reaction Mechanisms and Catalytic Cycles in Tetraphenylene Formation

Mechanistic Investigations of Metal-Catalyzed Cyclization Processes

Transition metal catalysis has been instrumental in developing efficient methods for tetraphenylene synthesis, often involving the activation of strained C-C bonds or C-H bonds.

Nickel catalysis has been a cornerstone in the early studies of this compound formation from biphenylene (B1199973). A key proposed intermediate in these nickel-catalyzed cyclization processes is a dibenzonickelole species oup.comresearchgate.netresearchgate.netoup.com. For instance, when biphenylene (5) is treated with nickel complexes such as Ni(Et₃P)₄, a dibenzonickelole intermediate (9) is believed to form. This intermediate, though not isolated for direct structural characterization, has shown reactivity indicative of its proposed structure oup.comoup.com. Subsequently, this intermediate can undergo dimerization to form dinuclear nickel complexes (e.g., 10), which are crucial for the catalytic cycle leading to this compound (1) oup.comoup.com. The mechanism involves oxidative insertion of nickel into the strained C-C bond of biphenylene, followed by C-H activation and subsequent coupling steps oup.comoup.com.

Palladium catalysis offers versatile routes to tetraphenylenes, frequently employing C-H activation strategies oup.comsnnu.edu.cnnih.govresearchgate.netsci-hub.seresearchgate.netbeilstein-journals.org. A common mechanistic feature involves the formation of palladacycle intermediates. In palladium-catalyzed C-H activation reactions of 2-iodobiphenyls, oxidative addition of the aryl halide to a Pd(0) species initiates the catalytic cycle, followed by C-H bond activation to form a palladacycle intermediate researchgate.netsci-hub.seresearchgate.net. This intermediate can then undergo further transformations, such as coupling with another molecule or intramolecular cyclization, to yield the this compound product researchgate.netsci-hub.seresearchgate.net.

Specific palladium-catalyzed methods include:

Double Ullmann Coupling : Palladium acetates have been used to catalyze the double Ullmann coupling of 2'-diiodobiphenyls, yielding various this compound derivatives oup.comchinesechemsoc.org. The proposed mechanism involves a palladacycle intermediate in the catalytic cycle oup.comchinesechemsoc.org.

Suzuki Coupling : Intermolecular double Suzuki coupling reactions between diiodobiphenyls and diboronate reagents have also been employed, providing access to substituted tetraphenylenes oup.comchinesechemsoc.org.

C-H Activation : Direct palladium-catalyzed C-H activation of 2-iodobiphenyls has emerged as an efficient method for synthesizing tetraphenylenes and their derivatives, often proceeding with good yields oup.comsnnu.edu.cnnih.gov. This pathway typically involves a palladacycle intermediate formed via C-H activation nih.govresearchgate.netsci-hub.seresearchgate.net.

Table 1: Representative Palladium-Catalyzed this compound Syntheses

| Reactant(s) | Catalyst System | Key Intermediate Type | Conditions | Product(s) | Yield Range | Citation(s) |

| Dibromobiphenyl | Pd(t-Bu₃P)₂ | Not specified | LiOEt | This compound (1) | 45% | oup.com |

| 2'-Diiodobiphenyls (2) | Pd acetates | Palladacycle | 2-butanone, sealed-tube | This compound derivatives | 13–51% | oup.comchinesechemsoc.org |

| 2-Iodobiphenyls | Pd-catalyzed C–H activation | Palladacycle | Not specified (often involves ligands and oxidants) | Substituted Tetraphenylenes (94) | Good | oup.comsnnu.edu.cn |

| Diiodobiphenyl | Pd(dppf)Cl₂ | Not specified | Dimethyl ether (DME) | 1,8,9,16-tetramethoxythis compound (57) | 53% | oup.comchinesechemsoc.org |

| Dibromobiphenyl | Pd(0) species | Palladacycle | C-H activation, followed by coupling | This compound | Not specified | researchgate.netsci-hub.se |

Isocyanide Insertion Chemistry in this compound Analog Synthesis

Isocyanide insertion chemistry, particularly palladium-catalyzed double isocyanide insertion, has been successfully employed for the synthesis of aza analogs of this compound. In a notable three-component coupling reaction involving an aryl iodide, 2,2′-diisocyano-1,1′-biphenyl, and a carboxylate, the formation of a saddle-shaped eight-membered ring is achieved. The proposed mechanism involves the palladium-catalyzed sequential insertion of the two isocyano moieties into the metal center, followed by C-O bond formation during reductive elimination and subsequent amide formation. This strategy allows for the atroposelective synthesis of these this compound analogs, yielding products with high enantiomeric excess.

Table 2: Palladium-Catalyzed Synthesis of Aza-Tetraphenylene Analogs via Isocyanide Insertion

| Reactants | Catalyst System | Reaction Type | Product Type | Yield & Enantioselectivity | Citation(s) |

| Aryl iodide, 2,2′-diisocyano-1,1′-biphenyl, carboxylate | Pd(OAc)₂ | Double Isocyanide Insertion | Saddle-shaped aza analog of this compound (e.g., V) | Good yields, up to 96% ee |

Thermochemical Pathways

Beyond metal-catalyzed routes, thermochemical methods, specifically pyrolysis, have also been utilized for this compound formation. The pyrolysis of certain substituted biphenylenes can lead to the formation of this compound derivatives oup.com. For example, the thermal decomposition of specific octamethylthis compound precursors has been investigated, although yields can be variable oup.com. While pyrolysis represents a direct thermochemical approach, it often requires high temperatures and may result in lower yields or complex product mixtures compared to optimized catalytic methods oup.com.

Compound List

this compound

Biphenylene

Dibenzonickelole

Dinuclear nickel complex

2,2′-diiodobiphenyl

2,2′-diisocyano-1,1′-biphenyl

Aza analogs of this compound

(Z)-7-Aryl-5-acyldibenzo[e,g] oup.comresearchgate.netdiazocin-6(5H)-one

Palladacycle intermediates

Octamethylthis compound

Theoretical and Computational Investigations of Tetraphenylene

Conformational Analysis and Saddle-Shaped Framework

The defining structural feature of tetraphenylene is its non-planar, saddle-shaped geometry. This conformation is a consequence of the strain imposed by fusing benzene (B151609) rings to the cyclooctatetraene (B1213319) core, which inherently favors a non-planar arrangement to alleviate steric repulsions.

Non-Planar Geometries and Structural Elucidation

This compound adopts a distinct saddle-shaped conformation, with two pairs of benzene rings oriented alternately above and below the average plane of the molecule researchgate.netpsu.edukaust.edu.saoup.comresearchgate.netacs.org. This geometry results in a molecule with D2d symmetry in its neutral state kaust.edu.sa. X-ray crystallographic studies have confirmed this non-planar, saddle-like structure, revealing the intricate arrangement of its fused aromatic rings researchgate.netpsu.edukaust.edu.saoup.com. The central eight-membered ring, while formally a cyclooctatetraene, deviates significantly from planarity, influencing its electronic properties.

Computational Studies on Ring Inversion Barriers

Computational investigations have been crucial in understanding the energy required to interconvert between different conformations of this compound, particularly the barrier to flipping its saddle shape. Early computational studies estimated the inversion barrier for this compound to be approximately 135 kcal/mol, attributed to significant peri-hydrogen repulsions in a hypothetical planar conformation acs.orgnih.gov. Subsequent Density Functional Theory (DFT) calculations have refined this value, with some studies suggesting an inversion barrier around 80 kcal/mol psu.educhinesechemsoc.org. These high calculated barriers are consistent with experimental observations indicating that the saddle-shaped geometry is thermally very stable, with inversion not being overcome even at temperatures up to 600 °C, at which point skeletal contraction into triphenylene (B110318) occurs acs.orgnih.gov.

| Parameter | Value (kcal/mol) | Method/Reference |

| Ring Inversion Barrier (Est.) | 135 | Computational Studies acs.orgnih.gov |

| Ring Inversion Barrier (Amended) | 80 | DFT Computational Studies psu.educhinesechemsoc.org |

| Thermal Stability Limit | > 600 °C | Experimental Observation acs.orgnih.gov |

Atropisomerism and Thermal Stability of Chiral Systems

Aromaticity and Electronic Structure Theory

The electronic structure of this compound, particularly the aromaticity of its central cyclooctatetraene core, has been a subject of considerable theoretical interest.

Discussion of Aromaticity in the Central Cyclooctatetraene Core

In its neutral, saddle-shaped form, the central eight-membered ring of this compound is considered non-aromatic oup.comacs.orgmdpi.com. Unlike planar cyclooctatetraene, which is antiaromatic according to Hückel's rule (4n π-electrons), this compound's central ring is forced into a non-planar, tub-like conformation, which effectively breaks the conjugation and prevents the development of a significant ring current acs.orgmdpi.com. The annelation of benzene rings to the COT core in this compound weakens any potential paratropicity (antiaromatic character) that a planar COT might exhibit mdpi.com. Theoretical calculations, such as Nuclear-Independent Chemical Shift (NICS) values, support the non-aromatic character of the central ring in the neutral molecule researchgate.netmdpi.com.

Electron Addition Effects on Structural Transformation and Aromaticity (Anions, Dianions)

The addition of electrons to this compound significantly alters its structural and electronic properties, particularly affecting the central COT core.

Dianion: The addition of a second electron triggers a more dramatic structural transformation researchgate.netchemistryviews.orgrsc.orgresearchgate.net. The central eight-membered ring undergoes a significant rearrangement, characterized by the formation of a new C–C single bond. This bond formation effectively divides the original eight-membered ring into two fused five-membered rings, resulting in a severely twisted, bicyclic structure researchgate.netchemistryviews.orgrsc.orgresearchgate.net. This core rearrangement is driven by the molecule's attempt to achieve greater charge separation and potentially a more favorable electronic configuration chemistryviews.orgresearchgate.net. Computational analysis confirms that this core rearrangement occurs primarily after the addition of the second electron researchgate.netchemistryviews.org. The dianionic form, with 10 π-electrons (4n+2 rule, n=2), would ideally prefer a planar aromatic geometry, but the steric constraints of the fused benzene rings prevent complete planarization. Instead, the C-C bond formation leads to a twisted structure, where the aromaticity of the core is significantly modified compared to the neutral molecule researchgate.netchemistryviews.orgresearchgate.net. This transformation has been shown to be reversible, with the dianion being oxidizable back to the neutral state rsc.org.

Electronic Structure Calculations

Computational studies utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in characterizing the electronic structure of this compound and its derivatives. These methods allow for the prediction of molecular geometries, electronic energy levels, and optical properties, such as absorption and emission spectra. For instance, DFT calculations have been employed to optimize molecular structures and analyze electronic properties, providing insights into the distribution of electrons within the molecule and the nature of its π-conjugated system rsc.orgacademie-sciences.frresearchgate.netrsc.orguc.ptkallipos.gr. TD-DFT calculations, specifically, are crucial for simulating excited states and predicting spectral features, including the nature of electronic transitions and their intensities academie-sciences.frresearchgate.netrsc.orgrsc.org. These calculations help in understanding how modifications to the this compound core, such as halogen substitution, influence its electronic landscape acs.orgnih.gov.

Analysis of Singlet and Triplet Excited States

The behavior of this compound upon excitation is a key area of investigation, with a focus on its singlet and triplet excited states. Theoretical studies analyze the energy levels, lifetimes, and transition probabilities associated with these states. For example, research has explored how twisted conformations and halogen substitutions in this compound derivatives affect their room-temperature phosphorescence (RTP) performance, which is directly linked to the population and decay of triplet excited states acs.orgnih.gov. Computational methods are used to determine the characteristics of these excited states, providing a basis for understanding luminescence mechanisms and designing materials with specific emissive properties acs.orgnih.govchemrxiv.orgnih.govrsc.orgrsc.org. The interplay between singlet and triplet states is particularly relevant for phenomena like thermally activated delayed fluorescence (TADF), where efficient interconversion between these states is crucial chemrxiv.orgnih.govrsc.org.

Spin-Orbit Coupling and Intersystem Crossing Pathways

Spin-orbit coupling (SOC) plays a critical role in facilitating intersystem crossing (ISC), the process by which a molecule transitions between electronic states of different spin multiplicities (e.g., singlet to triplet). Computational investigations aim to quantify the strength of SOC in this compound systems and map out the pathways governing ISC. Studies on halogenated this compound derivatives, for instance, indicate that the introduction of heavy atoms like halogens can significantly enhance SOC, thereby increasing the rate of ISC acs.orgnih.govrsc.orgresearchgate.netrsc.org. Understanding these pathways is vital for controlling photophysical processes, such as achieving efficient room-temperature phosphorescence or enabling TADF mechanisms acs.orgnih.govchemrxiv.orgnih.govrsc.org. Computational analyses often involve calculating SOC matrix elements and identifying specific molecular conformations or electronic states that promote efficient ISC chemrxiv.orgresearchgate.netrsc.org.

Molecular Dynamics and Vibrational Analysis

Molecular dynamics (MD) simulations and vibrational analysis provide crucial insights into the dynamic behavior and structural flexibility of this compound. These computational techniques model the movement of atoms and molecules over time, allowing researchers to study conformational changes, vibrational modes, and their influence on molecular properties canterbury.ac.nzarxiv.orgnih.govarxiv.org.

Vibronic Couplings in Heteroresearchgate.netcirculene Systems

Vibronic coupling, the interaction between electronic and nuclear vibrational motions, is a significant factor in the photophysical behavior of molecules. Theoretical studies have investigated vibronic couplings in various circulene systems, including those related to this compound, to understand phenomena like spectral band shapes and energy transfer processes researchgate.netwikipedia.orgchemrxiv.orgchemrxiv.orgrsc.org. These analyses help explain how molecular vibrations can influence electronic transitions and facilitate non-adiabatic processes. For example, studies on related hetero researchgate.netcirculene systems have detailed how vibronic coupling can affect absorption and emission spectra, with specific vibrational modes playing key roles in these interactions researchgate.netchemrxiv.orgrsc.org.

Conformational Changes in Solid vs. Solvent Phases

The conformation of this compound can vary depending on its environment, such as whether it is in a solid state or dissolved in a solvent. Computational studies, including molecular dynamics simulations, are employed to explore these conformational differences. Research on twisted this compound derivatives has shown that the solid-state environment can inhibit molecular geometry changes, leading to reduced non-radiative decay rates and enhanced phosphorescence efficiency compared to molecules in solution acs.orgnih.gov. Understanding these phase-dependent conformational changes is important for predicting and optimizing the performance of this compound-based materials in different applications acs.orgnih.govfrontiersin.org.

Computational Prediction of Novel this compound Derivatives and Analogs

Computational methods are extensively used for the design and prediction of novel this compound derivatives and analogs with enhanced or novel properties. By systematically modifying the this compound core or attaching different functional groups, researchers can computationally screen potential candidates for specific applications, such as organic semiconductors or luminescent materials rsc.orgacs.orgdiva-portal.org. DFT and TD-DFT calculations are employed to predict the electronic, optical, and charge transport properties of these hypothetical molecules before experimental synthesis rsc.orgacs.orgdiva-portal.org. This in silico approach accelerates the discovery process and guides synthetic efforts towards promising molecular architectures rsc.orgacs.orgdiva-portal.org. For example, studies have explored the impact of halogen substitutions on the photoluminescence of this compound derivatives, predicting that specific substitutions can lead to improved performance acs.orgnih.gov. Similarly, computational screening has been used to identify potential n-channel materials based on related aromatic systems rsc.org.

Supramolecular Chemistry and Host Guest Interactions of Tetraphenylenes

Recognition Mechanisms and Binding Studies

Enantiomeric Recognition Properties in Chiral Host Systems

The inherent structural features of tetraphenylene, particularly its saddle-shaped conformation and the possibility of inducing axial chirality through specific substitution or annelation patterns, make it an attractive component for chiral host systems. Research has focused on synthesizing chiral this compound derivatives, such as chiral tetrahydroxytetraphenylenes, which can then be integrated into macrocyclic structures like crown ethers oup.comresearchgate.netoup.comacs.orgresearchgate.netunl.eduresearchgate.net. These sophisticated host molecules are designed to selectively bind and differentiate between enantiomers of guest molecules.

Studies have demonstrated the efficacy of these this compound-based chiral hosts in the enantiomeric recognition of amino acid methyl ester hydrochlorides oup.comresearchgate.netacs.org. By employing techniques such as UV spectroscopic titration, researchers have quantified the binding affinities of these hosts towards different enantiomers. For instance, a series of tetramer crown ether hosts derived from chiral tetrahydroxythis compound exhibited notable enantioselectivities towards L- and D-alanine methyl ester hydrochloride oup.comresearchgate.netacs.org.

| Host System | Guest Molecule | Selectivity Ratio (KL/KD or KD/KL) | Reference(s) |

| Tetramer crown ether hosts derived from chiral tetrahydroxythis compound | L- and D-alanine methyl ester hydrochloride | KL/KD = 4.10 | oup.comresearchgate.netacs.org |

| Tetramer crown ether hosts derived from chiral tetrahydroxythis compound | L- and D-alanine methyl ester hydrochloride | KD/KL = 3.90 | oup.comresearchgate.netacs.org |

These findings highlight the potential of this compound-based supramolecular constructs for developing advanced chiral recognition agents and separation materials.

Role of Non-Covalent Interactions (e.g., CH⋅⋅⋅π, π-π, Electrostatic)

The supramolecular behavior and assembly of this compound are fundamentally governed by a variety of non-covalent interactions. The rigid, saddle-shaped structure of this compound, with its distinct arrangement of benzene (B151609) rings, provides multiple sites for molecular interactions oup.comresearchgate.netunl.edukaust.edu.sa.

π-π Interactions: These interactions, arising from the overlap of π-electron systems in aromatic rings, are crucial for the self-assembly and stacking of this compound molecules and their derivatives. They contribute to the formation of ordered structures and play a role in molecular recognition processes primescholars.comnumberanalytics.comnih.govwikipedia.orgfortunejournals.com.

CH⋅⋅⋅π Interactions: These involve the interaction between a C-H bond and a π system. Such interactions are significant in stabilizing molecular assemblies and are known to influence the selectivity in host-guest complexation and catalytic processes involving this compound scaffolds numberanalytics.comnih.govwikipedia.orgmdpi.comnih.gov.

The interplay of these non-covalent forces dictates how this compound units organize themselves and interact with other molecules, forming the basis for their diverse supramolecular applications.

Controlled Assembly and Supramolecular Architectures

The unique three-dimensional geometry and the potential for inherent chirality of this compound derivatives make them valuable building blocks for constructing complex supramolecular architectures oup.comresearchgate.netunl.eduresearchgate.netkaust.edu.sarsc.org. Functionalization of the this compound core allows for precise control over molecular shape, rigidity, and interaction capabilities, enabling the directed assembly of higher-order structures. These architectures find applications in areas ranging from molecular devices to advanced materials.

Hierarchical Stacking into Nanotubes and Frameworks

This compound derivatives are capable of undergoing hierarchical self-assembly processes, leading to the formation of intricate supramolecular structures such as frameworks and helical architectures. The rigid nature of the this compound core, combined with specific functional groups, guides the self-assembly pathway.

Frameworks and Helical Architectures: Through regioselective functionalization and subsequent reactions, this compound derivatives can be elaborated into complex fused-ring systems, including double helical frameworks unl.edursc.org. These structures exhibit aesthetic geometries and possess intrinsic chirality, making them of interest for chiroptical materials and supramolecular chemistry unl.eduresearchgate.netrsc.org. The ortho-annulation of benzene rings onto a central eight-membered ring in this compound provides a rigid platform that can be extended into extended π-conjugated systems, contributing to their unique electronic and structural properties oup.comunl.edukaust.edu.sa.

While the direct formation of nanotubes from this compound itself is less prominently documented in the provided search results compared to frameworks and helical structures, the general principles of hierarchical stacking, driven by non-covalent interactions, are applicable to the broader class of this compound-based materials. The inherent structural features of this compound position it as a versatile component for building complex, ordered supramolecular assemblies.

Compound List:

this compound

Chiral tetrahydroxytetraphenylenes

Crown ether compounds (derived from tetraphenylenes)

L-alanine methyl ester hydrochloride

D-alanine methyl ester hydrochloride

Fullerene C76

Octaphenylenes

Advanced Characterization Methodologies in Tetraphenylene Research

Structural Characterization Techniques

Precise determination of molecular geometry and solid-state arrangement is fundamental to understanding tetraphenylene's properties.

Single crystal X-ray crystallography is paramount for obtaining definitive three-dimensional structural information of this compound and its derivatives. This technique allows for the determination of molecular conformation, bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice.

Molecular Conformation: this compound is characterized by a distinct saddle-shaped structure, arising from the non-planar nature of its central eight-membered cyclooctatetraene (B1213319) (COT) core psu.educhemistryviews.orgresearchgate.netunl.eduresearchgate.net. This inherent curvature is a defining feature that influences its electronic and packing properties.

Dihedral Angles: The degree of non-planarity can be quantified by dihedral angles between different fused ring systems. For instance, in a fluoranthene-substituted this compound derivative, the dihedral angle between naphthalene (B1677914) and benzene (B151609) units was measured at 19.55° oup.com. In biphenylene (B1199973) dimers, the this compound moiety exhibited a small dihedral angle (<12°) between benzene rings, indicating a near-planar arrangement within that specific structural context acs.org. Studies on dioxane-extended π-planes revealed dihedral angles of 25° and 30° in one derivative, and 15° in another, highlighting how substituents can influence the molecular twist oup.com.

Molecular Stacking Patterns: X-ray diffraction studies can reveal how this compound molecules arrange themselves in the solid state. These arrangements often involve face-to-face π–π interactions, with typical distances between stacked planes reported to be around 3.3–3.4 Å, facilitating intermolecular charge transport oup.com.

Dimeric Structures: While not strictly this compound itself, related structures such as biphenylene dimers, which can be considered fragments of double-stranded polymers, incorporate this compound moieties and have been characterized by X-ray crystallography unl.eduacs.org.

Neutron diffraction plays a crucial role in assessing dynamic processes like ring inversion, particularly when combined with isotopic labeling. The ability of neutrons to distinguish between hydrogen and deuterium (B1214612) atoms is invaluable for tracking atomic positions and conformational changes.

Inversion Barrier: this compound possesses a remarkably high inversion barrier for its central eight-membered ring. This high barrier is responsible for the molecule's persistent saddle shape and its potential for chirality in substituted derivatives.

Computational studies, primarily using Density Functional Theory (DFT), have estimated this inversion barrier to be approximately 135 kcal/mol for the parent this compound acs.orgacs.orgnih.govacs.orgresearchgate.net.

Experimental investigations, including thermal studies conducted up to 600°C on specific derivatives, indicated that the inversion barriers were not surpassed. At these high temperatures, the compounds underwent skeletal contraction into triphenylene (B110318), with activation energies for this process reported as 62.8 and 58.2 kcal/mol for two different derivatives acs.orgacs.orgnih.govacs.orgresearchgate.net.

Spectroscopic Research Methods

Spectroscopic techniques provide vital information about the electronic structure, functional groups, and dynamic behavior of this compound.

NMR spectroscopy, particularly ¹H NMR, is a cornerstone for the structural elucidation and characterization of this compound and its derivatives.

¹H NMR: ¹H NMR spectra provide detailed information about the proton environments within the molecule, allowing for the identification of substituents, confirmation of structural connectivity, and assessment of molecular symmetry. It has been instrumental in characterizing various this compound derivatives, including those with complex substitution patterns chemistryviews.orgresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netrsc.org.

Structural Changes and Stereoisomerism: NMR is adept at monitoring structural transformations, such as those induced by chemical reduction, where changes in proton signals can indicate alterations in the electronic and geometric structure of the core chemistryviews.orgresearchgate.net. Furthermore, NMR is essential for identifying and quantifying stereoisomers. In substituted tetraphenylenes, it can differentiate between geometric isomers (e.g., cis/trans arrangements in biphenyl (B1667301) units) and help in resolving chiral forms, which is critical for applications in asymmetric synthesis researchgate.netnih.govwikipedia.orgsavemyexams.com.

These optical spectroscopies probe the electronic transitions within this compound molecules, offering insights into their light absorption and emission characteristics.

UV-Vis Absorption: this compound derivatives typically exhibit broad absorption bands in the ultraviolet and visible regions, generally between 300 and 450 nm. These absorptions are primarily assigned to π–π* transitions within the extended conjugated system, often coupled with intramolecular charge-transfer (ICT) transitions, especially in functionalized derivatives researchgate.netresearchgate.net. Chemical reduction of this compound leads to significant changes in UV-Vis spectra, with the formation of radical anions and dianions resulting in extended near-infrared absorptions researchgate.net.

Fluorescence Emission:

Quantum Yield (ΦF): The efficiency of converting absorbed light into emitted light is quantified by the fluorescence quantum yield. Studies on various this compound derivatives have reported quantum yields that are dependent on the specific molecular structure and the surrounding environment. For example, a quantum yield of 0.69 was measured for one derivative in chloroform (B151607) researchgate.net. The development of precise methods for measuring quantum yields, both relative and absolute, is crucial for comparing fluorophores d-nb.info.

Emission Lifetime (τ): Fluorescence lifetime measurements provide information about the excited-state dynamics of the molecule, including the rates of radiative and non-radiative decay processes rsc.org.

Solvation Effects: The polarity of the solvent can influence the electronic distribution within this compound molecules, leading to observable shifts in absorption and emission wavelengths, a phenomenon known as solvatochromism researchgate.netresearchgate.net.

FT-IR spectroscopy is a fundamental technique used to identify the characteristic vibrational modes of functional groups present in a molecule, thereby confirming its identity and structural integrity.

Functional Group Identification: FT-IR spectra provide a molecular fingerprint for this compound derivatives. Characteristic absorption bands corresponding to aromatic C-H stretching, C=C stretching within the aromatic rings, and various bending vibrations are observed, aiding in the confirmation of successful synthesis and the presence of specific functional groups researchgate.netresearchgate.netrsc.orgcuhk.edu.hkmdpi.com. For instance, specific vibrational bands associated with C=O stretching, C=C stretching, and C-H bending in aromatic systems have been identified and correlated with the molecular structure rsc.org.

Data Tables

Table 1: Inversion Barrier of this compound and Derivatives

| Method | Value | Notes | Citation(s) |

| Computational (DFT) | ~135 kcal/mol | For parent this compound | acs.orgacs.orgnih.govacs.orgresearchgate.net |

| Thermal Study (Derivative 15) | Not overcome up to 600°C | Skeletal contraction occurred | acs.orgacs.orgnih.govacs.orgresearchgate.net |

| Thermal Study (Derivative 1) | Not overcome up to 600°C | Skeletal contraction occurred | acs.orgacs.orgnih.govacs.orgresearchgate.net |

| Neutron Diffraction (Deuterated) | High barrier confirmed | Chirality integrity maintained | psu.eduacs.orgacs.orgnih.goviucr.org |

Table 2: Dihedral Angles in this compound Derivatives (from X-ray Crystallography)

| Derivative/System | Dihedral Angle | Description | Citation(s) |

| This compound (general) | ~60° | Approximate angle between fused ring systems | psu.edu |

| Biphenylene dimer (this compound part) | <12° | Between benzene rings in adjacent biphenylenes | acs.org |

| Dioxane-extended derivative (1) | 25°, 30° | Dioxane units of extended π-planes | oup.com |

| Dioxane-extended derivative (2) | 15° | Dioxane units | oup.com |

| Fluoranthene-substituted derivative (44) | 19.55° | Between naphthalene and benzene units | oup.com |

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique employed to investigate the thermal properties of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature labmanager.comhu-berlin.denih.govmdpi.combibliotekanauki.pl. This method is instrumental in identifying and quantifying thermal transitions, such as melting, crystallization, glass transitions, and solid-state reactions, by detecting the heat absorbed or released during these processes labmanager.comnih.gov. For organic compounds like this compound, DSC provides critical insights into their thermal stability and phase behavior, which are essential for understanding their potential applications in materials science and other fields rsc.orgpsu.edu.

The fundamental principle of DSC involves heating both a sample pan containing the material under investigation and a reference pan (typically empty) at a controlled, linear heating rate hu-berlin.de. Any thermal event occurring in the sample, such as melting, will absorb or release heat, causing a temperature difference between the sample and reference. The DSC instrument then adjusts the heat supplied to each pan to maintain an equal temperature, and the difference in heat flow is recorded as a function of temperature hu-berlin.denih.gov. This generates a thermogram, where peaks or steps indicate thermal transitions.

Research utilizing DSC on this compound has primarily focused on determining its fundamental thermal properties, such as its melting point. The compound is known to be a solid at room temperature wikipedia.org. Studies have established a specific melting point range for this compound, indicating its behavior upon heating.

Research Findings on this compound via DSC:

The thermal characterization of this compound using Differential Scanning Calorimetry has provided key data regarding its solid-state properties. Specifically, DSC measurements have identified the temperature at which this compound transitions from a solid to a liquid state.

| Property | Value | Source(s) |

| Melting Point | 232–235 °C (450–455 °F; 505–508 K) | wikipedia.orgchemicalbook.com |

These findings are crucial for understanding the thermal limits and processing conditions for this compound in various applications, such as in the development of advanced materials, where thermal stability is a key performance indicator rsc.orgpsu.edu.

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Pathways

The synthesis of tetraphenylene and its derivatives remains a focal point for researchers aiming to improve efficiency, yield, and stereocontrol. While established methods like transition metal-catalyzed coupling of biphenylenes, Diels-Alder reactions, and oxidative coupling of dilithiobiphenyl derivatives are foundational, new pathways are continually being sought to access more complex and functionalized structures. Recent advancements include palladium-catalyzed C-H activation strategies, which offer a more direct route from simpler precursors labxing.comsci-hub.se. Furthermore, research into cycloaddition-deoxygenation protocols and intramolecular cyclizations continues to yield novel this compound architectures oup.comoup.comacs.org. A key challenge lies in developing highly enantioselective synthetic routes that can reliably produce optically pure this compound derivatives without the need for laborious resolution techniques oup.comacs.orgresearchgate.netchinesechemsoc.org. The development of scalable, cost-effective, and environmentally benign synthetic methods is also paramount for broader application.

Table 8.1.1: Selected this compound Synthesis Methodologies and Representative Yields

| Synthesis Method | Key Precursors/Reagents | Representative Yield | Key Features/Challenges | Citation(s) |

| Pd-Catalyzed C-H Activation | 2-Iodobiphenyls | Up to 70% | Direct route, potential for gram-scale synthesis, requires optimization for high yields. | labxing.comsci-hub.se |

| Diels-Alder Cycloaddition | Cyclooctadienediyne derivatives, furan (B31954) derivatives | Variable | Access to benzo-fused tetraphenylenes, mechanism studied. | oup.comoup.com |

| Transition Metal-Catalyzed Coupling | 2,2′-Dihalobiphenyls, dilithiobiphenyl derivatives | Variable | Established methods, can require harsh conditions or specific ligands for selectivity. | oup.comoup.com |

| Intramolecular Cycloadditions of Triynes | ortho-Phenylene-tethered triynes | 45-93% | High enantioselectivities achievable, new route to substituted derivatives. | oup.com |

| Carbene-Catalyzed Three-Component Coupling | Aryl iodide, diisocyanobiphenyl, carboxylate | Up to 93% ee | Access to saddle-shaped aza analogs, excellent enantioselectivities, requires specific ligands. | chinesechemsoc.org |

Expanding the Scope of Functionalization and Derivatization

The ability to precisely modify the this compound core through functionalization and derivatization is critical for tuning its electronic, optical, and chiral properties. Recent research has focused on late-stage functionalization techniques, such as regioselective iodination followed by atom insertion reactions, which allow for the creation of complex fused-ring systems and helical architectures rsc.org. Developing methods that enable selective introduction of diverse functional groups onto specific positions of the this compound skeleton, including heteroatom incorporation, remains an active area. Furthermore, exploring new derivatization strategies that yield novel chiral scaffolds or materials with enhanced properties for specific applications, such as hole transport materials, is a key objective rsc.org. The challenge lies in achieving high regioselectivity and chemoselectivity, particularly when dealing with sterically hindered or electronically complex substrates.

Deeper Understanding of Structure-Function Relationships

The inherent chirality and rigid, saddle-shaped geometry of this compound derivatives provide a unique platform for investigating structure-function relationships. Understanding how subtle changes in substitution patterns affect the molecule's conformational stability, inversion barrier, and chiral properties is crucial for designing molecules with tailored functionalities oup.comresearchgate.netrsc.orgpsu.edu. Research efforts are directed towards correlating specific structural motifs with performance in applications such as asymmetric catalysis, where the chiral environment dictates enantioselectivity, and in materials science, where molecular packing and electronic properties influence device performance oup.comrsc.orgpsu.edu. Advanced spectroscopic techniques and computational modeling play vital roles in elucidating these relationships, allowing for predictive design of new this compound-based compounds.

Exploration of New Applications in Emerging Technologies

The distinct properties of tetraphenylenes, including their photophysical characteristics and chiral nature, open avenues for application in various emerging technologies. Beyond established uses in areas like liquid crystalline materials and molecular devices, research is exploring their potential in organic light-emitting diodes (OLEDs) oup.com, as components in covalent-organic frameworks rsc.org, and as fluorescent probes for advanced biomedical imaging researchgate.net. The development of this compound-based materials for organic electronics, such as hole transport materials, is also a significant area of focus rsc.org. Future research will likely involve integrating this compound scaffolds into more complex supramolecular assemblies and functional materials to harness their unique properties for applications in sensing, catalysis, and advanced optoelectronic devices.

Computational Advancements in Predictive Modeling

Computational chemistry plays an increasingly vital role in guiding the synthesis and application of this compound derivatives. Advanced computational methods, including density functional theory (DFT) and molecular dynamics simulations, are essential for predicting molecular properties, reaction pathways, and structure-property correlations researchgate.netnist.govmdpi.com. Future research will benefit from the development of more sophisticated predictive models that can accurately forecast the behavior of novel this compound derivatives under various conditions, thereby accelerating the design-build-test cycle for new materials and catalysts. This includes modeling chiral recognition, electronic properties relevant to device performance, and the thermodynamics of molecular interactions.

Q & A

Q. What are the common synthetic strategies for preparing tetraphenylene and its monosubstituted derivatives?

this compound is synthesized via transition-metal-catalyzed dimerization of biphenylene precursors or pyrolysis. For monosubstituted derivatives, direct functionalization of the parent this compound skeleton is preferred. Transition-metal-catalyzed reactions (e.g., Pd, Au) enable halogenation, acetoxylation, or carbonylation at the 2-position. For example, halogenation with N-halosuccinimides (NXS) under Au catalysis achieves up to 94% yield for chlorination when optimized with BF₃·Et₂O as an additive .

Q. How can researchers introduce functional groups into this compound for material science applications?

Late-stage functionalization via electrophilic aromatic substitution (e.g., acetylation, nitration) or transition-metal-catalyzed C–H activation allows diverse modifications. Carbonylation using nitriles under Pd catalysis introduces carbonyl groups, accommodating both electron-donating (e.g., methyl) and electron-withdrawing (e.g., trifluoromethyl) substituents . Reaction optimization often involves tuning temperature, catalyst loading, and stoichiometry (see Table 1 in for acetoxylation conditions).

Q. What characterization techniques are critical for analyzing this compound derivatives?

Key methods include:

- X-ray crystallography : Resolves saddle-shaped conformations and substituent positioning .

- Variable-temperature NMR : Probes dynamic behavior (e.g., ring inversion barriers in hydroxylated derivatives) .

- DFT computations : Validate rod-like structures in chiral this compound-based polymers .

Advanced Research Questions

Q. How do synthetic strategies for enantiopure tetraphenylenes address stereochemical control?

Chiral tetraphenylenes are synthesized via enantioselective [2+2+2] cycloaddition of triynes using chiral ligands (e.g., up to 99% enantiomeric excess) . Post-synthetic resolution involves diastereomeric salt formation with (S)-camphorsulfonyl chloride, followed by chromatographic separation . Applications in asymmetric catalysis require precise control of phosphine or ethynyl substituents at the 1,8,9,16-positions .

Q. What experimental design considerations resolve contradictions in functionalization yields across methods?

Discrepancies arise from substrate limitations (e.g., biphenylene precursor availability ) or competing reaction pathways. For example:

Q. How can researchers leverage late functionalization to design this compound-based supramolecular systems?

Hydroxyl or ethynyl groups serve as anchors for supramolecular assembly. For instance:

- 1,8,9,16-Tetrahydroxythis compound forms inclusion complexes via hydrogen bonding .

- 1,8,9,16-Tetraethynylthis compound acts as a building block for π-conjugated polymers . Reaction conditions must balance steric effects and electronic compatibility (e.g., bulky substituents may hinder cycloaddition ).

Methodological Guidance

Q. How should researchers optimize transition-metal-catalyzed derivatization protocols?

- Catalyst selection : Pd(OAc)₂/pyridine for acetoxylation; AuCl₃ for halogenation .

- Solvent systems : AcOH/Ac₂O mixtures enhance electrophilicity in acetoxylation .

- Additives : BF₃·Et₂O increases chlorination efficiency by polarizing NCS .

- Stoichiometry : Excess NXS (2.0 equiv) ensures complete conversion .

Q. What strategies address challenges in characterizing dynamic this compound conformers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.